2-Methyl-1-(2-methylphenyl)propan-1-amine
Overview
Description
2-Methyl-1-(2-methylphenyl)propan-1-amine is an organic compound belonging to the class of amines It is characterized by a phenyl ring substituted with a methyl group at the second position and a propan-1-amine chain with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine typically involves the alkylation of 2-methylphenylacetonitrile followed by reduction. One common method includes:
Alkylation: 2-Methylphenylacetonitrile is reacted with a suitable alkylating agent under basic conditions to form the corresponding nitrile.
Reduction: The nitrile is then reduced using hydrogenation or other reducing agents such as lithium aluminum hydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-1-(2-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
- 2-Methyl-1-phenylpropan-1-amine
- 2-Methyl-2-(3-methylphenyl)propan-1-amine
- 2-Methyl-1-(4-methylphenyl)propan-2-amine
Comparison: 2-Methyl-1-(2-methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets, making it a distinct entity in both research and application contexts.
Properties
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSORSWDZIRSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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